



Physical and chemical properties of 2',3',5'-Tri-O-benzoyl-6-azauridine

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Compound of Interest

Compound Name: 2',3',5'-Tri-O-benzoyl-6-azauridine

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An In-depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog, a derivative of 6-azauridine. As a member of the antimetabolite class of compounds, it is of significant interest for its potential therapeutic applications, particularly in oncology and virology. The benzoyl groups are anticipated to enhance its lipophilicity, thereby improving its cellular uptake and pharmacokinetic profile, acting as a prodrug for the active agent, 6-azauridine. This document provides a comprehensive overview of the known physical and chemical properties, synthesis, and mechanism of action of **2',3',5'-Tri-O-benzoyl-6-azauridine**, with a focus on its interaction with the de novo pyrimidine biosynthesis pathway.

Physical and Chemical Properties

Precise experimental data for **2',3',5'-Tri-O-benzoyl-6-azauridine** is not extensively reported in publicly available literature. The data for the closely related compound, 2',3',5'-Tri-O-benzoyl-2'-C-methyl-6-azauridine, is often cited and is included here for reference, alongside general properties expected for this class of molecules.



Property	Value	Source/Comment
Chemical Name	2',3',5'-Tri-O-benzoyl-6- azauridine	
Synonyms	N/A	
CAS Number	3183-78-4	
Molecular Formula	C29H23N3O9	Calculated
Molecular Weight	557.51 g/mol	Calculated
Melting Point	Data not available	Likely a crystalline solid. For comparison, the related 6-azauridine has a melting point of 157-159 °C.[1]
Solubility	Data not available	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents due to the benzoyl groups. Poorly soluble in water.
Appearance	Data not available	Likely a white to off-white crystalline powder.
Spectral Data (¹H NMR, ¹³C NMR, MS)	Data not available for this specific compound.	Spectral data for similar benzoylated nucleosides have been reported.[2][3]

Note: Due to the limited availability of specific experimental data for **2',3',5'-Tri-O-benzoyl-6-azauridine**, some properties are based on the parent compound, 6-azauridine, or are theoretical.

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of **2',3',5'-Tri-O-benzoyl-6-azauridine** is not readily available in the literature. However, based on established methods for the synthesis of nucleoside analogs, a likely synthetic route would involve the benzoylation of 6-azauridine or a Vorbrüggen glycosylation approach.[4][5][6][7]



General Synthetic Approach: Benzoylation of 6- Azauridine

This method involves the direct acylation of the hydroxyl groups of the ribose moiety of 6-azauridine.

Experimental Protocol:

- Dissolution: 6-Azauridine is dissolved in a suitable anhydrous solvent, typically pyridine, which also acts as a base.
- Acylation: An excess of benzoyl chloride is added dropwise to the solution, usually at a
 reduced temperature (e.g., 0 °C) to control the reaction rate. The reaction is then allowed to
 warm to room temperature and stirred for several hours to ensure complete benzoylation of
 the 2', 3', and 5' hydroxyl groups.
- Work-up: The reaction mixture is quenched by the addition of water or ice. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
- Purification: The organic layer is washed sequentially with a dilute acid (to remove pyridine), water, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield pure 2',3',5'-Tri-O-benzoyl-6-azauridine.

General Synthetic Approach: Vorbrüggen Glycosylation

This is a common and powerful method for the formation of the N-glycosidic bond in nucleosides.[6][7]

Experimental Protocol:

- Silylation of the Nucleobase: The 6-azauracil base is silylated to increase its solubility and nucleophilicity. This is typically achieved by reacting it with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an anhydrous solvent.
- Glycosylation Reaction: A protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added to the silylated base in the presence of a Lewis acid



catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl₄). The reaction is carried out in an anhydrous solvent like acetonitrile or dichloroethane.

Work-up and Purification: The reaction is quenched, and the product is worked up as
described in the benzoylation method. Purification is typically performed by silica gel column
chromatography.

Purification Analytics

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product and for purification.

General HPLC Protocol:

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA), is employed.
- Detection: UV detection at a wavelength where the benzoyl and/or the nucleobase chromophores absorb (e.g., 230 nm or 260 nm).

Mechanism of Action

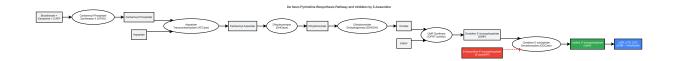
2',3',5'-Tri-O-benzoyl-6-azauridine is a prodrug that is expected to be metabolized intracellularly to 6-azauridine. 6-azauridine is then phosphorylated to its active form, 6-azauridine-5'-monophosphate (6-azaUMP).[1] The primary mechanism of action of 6-azaUMP is the competitive inhibition of the enzyme orotidine-5'-phosphate decarboxylase (ODCase).[8]

ODCase is a key enzyme in the de novo synthesis of pyrimidine nucleotides, catalyzing the final step in the formation of uridine monophosphate (UMP).[9][10][11][12][13] By inhibiting this enzyme, 6-azaUMP depletes the intracellular pool of UMP and other downstream pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[14] This disruption of nucleic acid synthesis leads to the inhibition of cell proliferation and can induce apoptosis.[15]

Signaling Pathway: De Novo Pyrimidine Biosynthesis



The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by 6-azauridine-5'-monophosphate.



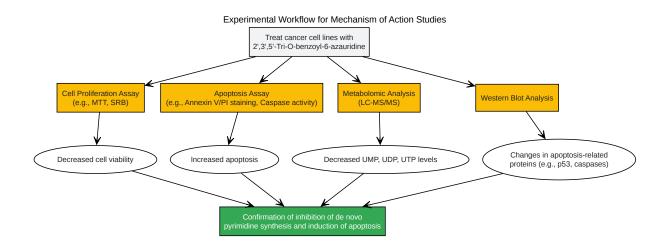
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Caption: Inhibition of the de novo pyrimidine synthesis pathway by 6-azauridine-5'-monophosphate.

Experimental Workflow for Assessing Mechanism of Action

The following diagram outlines a general workflow to investigate the mechanism of action of 2',3',5'-Tri-O-benzoyl-6-azauridine.





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Caption: A generalized workflow for investigating the cellular effects of **2',3',5'-Tri-O-benzoyl-6-azauridine**.

Conclusion

2',3',5'-Tri-O-benzoyl-6-azauridine is a promising nucleoside analog that warrants further investigation. Its mechanism of action, through the inhibition of the de novo pyrimidine synthesis pathway via its active metabolite, 6-azauridine-5'-monophosphate, provides a clear rationale for its potential as an anticancer and antiviral agent. The benzoylation is a strategic modification to enhance its drug-like properties. Future research should focus on obtaining detailed physicochemical and pharmacological data for this specific compound to fully elucidate its therapeutic potential and to develop robust and scalable synthetic and purification protocols.

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